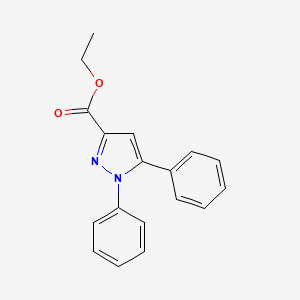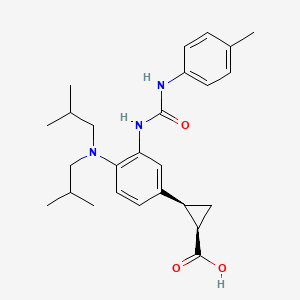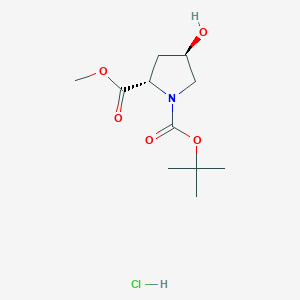
1,5-Difenil-1H-pirazol-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, also known as Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.33184. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal {svg_1} {svg_2}
Los derivados de pirazol, incluido el 1,5-Difenil-1H-pirazol-3-carboxilato de etilo, tienen una amplia gama de aplicaciones en química medicinal. Se ha encontrado que exhiben diversas actividades biológicas, como propiedades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas {svg_3}.
Descubrimiento de fármacos {svg_4} {svg_5}
Debido a sus diversas actividades biológicas, los derivados de pirazol se utilizan a menudo como andamios en la síntesis de productos químicos bioactivos en el descubrimiento de fármacos {svg_6}.
Química de la coordinación {svg_7}
En química de la coordinación, los derivados de pirazol pueden actuar como ligandos para formar complejos con varios metales {svg_8}.
Química organometálica {svg_9}
Los derivados de pirazol se utilizan en química organometálica, donde pueden formar compuestos organometálicos {svg_10}.
Métodos de síntesis {svg_11}
Los derivados de pirazol, incluido el this compound, se sintetizan utilizando diversas estrategias, como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con el sistema carbonilo, utilizando el sistema heterocíclico y el enfoque multicomponente {svg_12}.
Safety and Hazards
Direcciones Futuras
Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment at 2-8°C
Result of Action
As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to conformational changes, altering their activity and stability. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can change over time due to factors such as stability, degradation, and long-term exposure. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its activity and efficacy. Over time, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may degrade, leading to a decrease in its potency and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For instance, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may be transported across cell membranes by active transporters or passive diffusion, depending on its chemical properties. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation .
Propiedades
IUPAC Name |
ethyl 1,5-diphenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLSBWBUBLBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-MorpholineMethanaMine, 4-[(4-fluorophenyl)Methyl]-, (2R)-](/img/no-structure.png)


![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)




